DPQ

PARP-1 inhibition Enzymatic assay Potency comparison

Choose DPQ for unambiguous PARP-1 inhibition in CNS disease models. Unlike 3-aminobenzamide, DPQ lacks confounding antioxidant effects; unlike clinical PARP inhibitors (olaparib, rucaparib), it penetrates the blood-brain barrier. With IC50 40 nM and ~10-fold selectivity over PARP-2, DPQ isolates PARP-1-specific pathways. Validated in rat MCAO stroke model (42.4% infarct reduction at 40 mg/kg i.p.). Ideal for ischemia-reperfusion, neuroinflammation, and mechanistic PARP-1 vs. PARP-2 studies.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 129075-73-6
Cat. No. B032596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPQ
CAS129075-73-6
Synonyms3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O
InChIInChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21)
InChIKeyRVOUDNBEIXGHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A white to off-white solid

DPQ (CAS 129075-73-6) PARP-1 Inhibitor for Neuroscience and Inflammation Research


DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone), also designated PARP Inhibitor III, is a potent and selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme critically involved in DNA damage repair, cellular energy depletion, and inflammatory signaling cascades . The compound exhibits an IC50 of 40 nM against PARP-1 in enzymatic assays and demonstrates approximately 10-fold selectivity over PARP-2 . Unlike the classical PARP inhibitor 3-aminobenzamide (3-AB), DPQ lacks intrinsic antioxidant activity, making it a more specific tool for dissecting PARP-1-dependent pathways from direct radical-scavenging effects . DPQ is characterized by blood-brain barrier permeability, a property that distinguishes it from many earlier PARP inhibitors and enables its application in both central nervous system and peripheral disease models .

Why Generic Substitution Fails for DPQ (CAS 129075-73-6) in PARP-1 Research


In-class PARP inhibitors cannot be assumed interchangeable due to marked heterogeneity in potency, PARP family selectivity, blood-brain barrier permeability, and off-target pharmacological activities [1]. The prototypical inhibitor 3-aminobenzamide requires millimolar concentrations to achieve enzyme inhibition and possesses confounding antioxidant properties that obscure mechanistic interpretation . Clinical PARP inhibitors such as olaparib and rucaparib are optimized for oncology applications with nanomolar potency against both PARP-1 and PARP-2 but exhibit restricted CNS penetration and broader off-target profiles, including tankyrase inhibition . DPQ occupies a distinct pharmacological niche: sub-100 nM potency against PARP-1 with moderate PARP-2 selectivity, confirmed blood-brain barrier permeability, and a well-documented absence of direct antioxidant activity . These differentiating features render DPQ uniquely suited for CNS ischemia and neuroinflammation studies where other PARP inhibitors would either fail to achieve therapeutic brain concentrations or introduce confounding variables. The following quantitative evidence establishes precisely where DPQ demonstrates verifiable differentiation from its closest comparators.

DPQ (CAS 129075-73-6) Quantitative Differentiation Evidence Versus Comparator PARP Inhibitors


PARP-1 Inhibitory Potency: DPQ Exhibits ~10,000-Fold Greater Potency than Prototypical Inhibitor 3-Aminobenzamide

DPQ demonstrates dramatically enhanced PARP inhibitory potency relative to the classical reference inhibitor 3-aminobenzamide (3-AB). In enzymatic assays, DPQ exhibits an EC50 of 20 nM for PARP inhibition, representing approximately 10,000-fold greater potency than 3-aminobenzamide, which requires an EC50 of 200 µM to achieve comparable enzyme inhibition . This potency differential translates directly to experimental feasibility: 3-AB necessitates millimolar working concentrations that frequently induce non-specific cellular effects and solubility limitations, whereas DPQ achieves complete PARP-1 inhibition at nanomolar concentrations compatible with standard cell culture and in vivo dosing regimens. Critically, DPQ at concentrations ranging from 1 µM to 10 mM exhibits no direct antioxidant activity, in stark contrast to 3-AB which possesses confounding radical-scavenging properties that obscure interpretation of oxidative stress studies .

PARP-1 inhibition Enzymatic assay Potency comparison

PARP-1 Versus PARP-2 Selectivity Profile: DPQ Provides ~10-Fold Discrimination Between PARP Isoforms

DPQ exhibits a defined selectivity window between PARP-1 and PARP-2, inhibiting PARP-1 with an IC50 of 40 nM while demonstrating approximately 10-fold lower potency against PARP-2 (estimated IC50 ~400 nM) . This selectivity profile distinguishes DPQ from both broader-spectrum and narrower-spectrum PARP inhibitors. The tool compound PJ34 shows minimal selectivity across the PARP family and additionally inhibits multiple ADP-ribosyltransferases, representing one of the least selective PARP inhibitors characterized in comprehensive panels [1]. Conversely, clinical candidates such as olaparib exhibit nanomolar potency against both PARP-1 (IC50 = 5 nM) and PARP-2 (IC50 = 1 nM), with PARP-2 potency actually exceeding PARP-1 potency . DPQ occupies an intermediate selectivity niche: sufficient PARP-1 preference to attribute observed effects primarily to PARP-1 inhibition, yet retaining measurable PARP-2 activity that may be relevant in certain cellular contexts.

PARP isoform selectivity PARP-1 PARP-2 Enzymatic assay

In Vivo Neuroprotective Efficacy: DPQ Reduces Cerebral Infarct Volume by 42% in Rat Focal Ischemia Model with Post-Treatment Administration

DPQ demonstrates robust, statistically significant neuroprotection in a clinically relevant rat model of focal cerebral ischemia when administered after the onset of ischemic injury—a stringent test of therapeutic potential. In Long-Evans rats subjected to middle cerebral artery (MCA) occlusion with bilateral temporary common carotid artery occlusion for 90 minutes, intraperitoneal DPQ injection (40 mg/kg) administered 30 minutes after ischemia onset reduced total infarct volume from 193.5 ± 28.6 mm³ (vehicle control) to 111.5 ± 24.8 mm³, representing a 42.4% reduction in cerebral damage (p < 0.01) [1]. Significant infarct volume reductions were observed across all DPQ doses tested (10, 20, 40, and 80 mg/kg), with the 40 mg/kg dose producing the largest protective effect. The neuroprotection was accompanied by diminished poly(ADP-ribose) immunoreactivity in the ischemic region, confirming that the observed efficacy was mediated through target-engagement PARP inhibition rather than off-target mechanisms [1].

Neuroprotection Ischemic stroke In vivo efficacy Focal cerebral ischemia

Blood-Brain Barrier Permeability: DPQ Accesses CNS Compartments Unlike Many Clinical PARP Inhibitors

DPQ is characterized as a blood-brain barrier (BBB) permeable PARP-1 inhibitor, a property that fundamentally distinguishes it from several clinical-stage and commercial PARP inhibitors . This BBB permeability is empirically validated by the compound's demonstrated in vivo neuroprotective efficacy in rat focal cerebral ischemia models [1], where systemic intraperitoneal administration produced significant reductions in cerebral infarct volume and diminished PARP activation within brain parenchyma. In contrast, the widely used clinical PARP inhibitor olaparib exhibits restricted CNS distribution due to active efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters at the BBB, limiting its utility in neurological disease models . Similarly, veliparib (ABT-888), despite being a potent PARP-1/2 inhibitor with Ki values of 5.2 nM and 2.9 nM respectively, shows variable and often limited brain penetration in preclinical models .

Blood-brain barrier CNS penetration Neuropharmacology PARP-1

Absence of Intrinsic Antioxidant Activity: DPQ Enables Clean Mechanistic Dissection of PARP-Dependent Versus Redox Pathways

DPQ demonstrates no intrinsic antioxidant properties across a broad concentration range (1 µM to 10 mM), establishing it as a specific PARP-1 inhibitor devoid of confounding radical-scavenging activity . This property contrasts sharply with the prototypical PARP inhibitor 3-aminobenzamide, which exhibits direct antioxidant effects that complicate interpretation of oxidative stress experiments. In cell-free systems of rat brain cortex exposed to oxidative challenge, DPQ showed no capacity to reduce hydroxyl radical levels or inhibit macromolecule oxidation, whereas reference antioxidants resveratrol, α-tocopherol, and Tempol produced significant protective effects [1]. This specificity is particularly critical in ischemia-reperfusion and neuroinflammation research, where oxidative stress and PARP activation are intimately intertwined. PARP inhibitors with intrinsic antioxidant activity (including 3-AB and certain benzamide derivatives) produce dual-mechanism effects that cannot be unambiguously attributed to PARP inhibition alone, undermining mechanistic conclusions.

Antioxidant activity Specificity Oxidative stress Mechanistic studies

DPQ (CAS 129075-73-6) Optimal Research Application Scenarios Based on Quantitative Evidence


In Vivo Preclinical Stroke and Cerebral Ischemia Studies Requiring Post-Treatment Neuroprotection

DPQ is the preferred PARP inhibitor for in vivo focal cerebral ischemia studies requiring post-ischemic intervention. The compound's demonstrated 42.4% reduction in cerebral infarct volume when administered 30 minutes after MCA occlusion onset [1] establishes a clinically relevant therapeutic window not documented for many alternative PARP inhibitors. The combination of blood-brain barrier permeability, nanomolar PARP-1 potency (IC50 = 40 nM), and validated in vivo efficacy across multiple doses (10–80 mg/kg i.p.) [1] makes DPQ uniquely suited for translational stroke research. Studies should employ the 40 mg/kg i.p. dose identified as optimal in the rat MCAO model, with infarct volume quantification at 24 hours post-ischemia serving as the primary endpoint.

Mechanistic Studies Requiring Unambiguous Attribution of Effects to PARP-1 Inhibition Without Antioxidant Confounding

DPQ is the optimal selection for experiments designed to definitively isolate PARP-1-dependent signaling from direct antioxidant or radical-scavenging effects. The compound's complete lack of antioxidant activity across a 10,000-fold concentration range (1 µM – 10 mM) ensures that any observed protective effects in oxidative stress models can be confidently attributed to PARP-1 enzymatic inhibition. This specificity is particularly critical in ischemia-reperfusion injury, neuroinflammation, and excitotoxicity studies where oxidative damage and PARP activation are mechanistically intertwined. In contrast, 3-aminobenzamide and certain benzamide-based PARP inhibitors possess intrinsic antioxidant properties that produce dual-mechanism effects and compromise mechanistic interpretation. DPQ should be used at concentrations that achieve complete PARP-1 inhibition (≥100 nM) without approaching levels where off-target effects might emerge.

CNS-Focused PARP-1 Pharmacology Studies Requiring Blood-Brain Barrier Penetration

For studies requiring PARP-1 inhibition within the central nervous system following systemic administration, DPQ is a superior choice relative to clinical PARP inhibitors such as olaparib and rucaparib, which exhibit restricted brain distribution due to active efflux transporter activity at the blood-brain barrier . DPQ's validated BBB permeability, confirmed by its ability to reduce poly(ADP-ribose) immunoreactivity in brain parenchyma and decrease cerebral infarct volume following intraperitoneal dosing [1], enables robust CNS target engagement without intracerebroventricular or stereotactic delivery. Applications include studies of PARP-1 in neurodegeneration, neuroinflammation, traumatic brain injury, and cerebral ischemia where direct brain exposure is required. Experimental designs should confirm CNS PARP-1 inhibition via measurement of PAR polymer levels in brain tissue lysates.

PARP-1 Isoform-Specific Studies Where Complete PARP-2 Ablation is Undesirable

DPQ's approximately 10-fold selectivity for PARP-1 (IC50 = 40 nM) over PARP-2 (estimated IC50 ≈ 400 nM) positions it as the appropriate tool compound for studies aimed at understanding PARP-1-specific functions while preserving PARP-2 activity. This selectivity profile contrasts with olaparib, which actually favors PARP-2 inhibition (IC50 = 1 nM) over PARP-1 (IC50 = 5 nM) , and with PJ34, which exhibits broad, non-selective PARP family inhibition [2]. Experiments designed to parse the distinct biological roles of PARP-1 versus PARP-2 in DNA repair, transcriptional regulation, and cell death pathways should employ DPQ at concentrations ≤100 nM to maintain PARP-1 selectivity. Complementary studies using PARP-2-selective inhibitors or genetic knockout models can further validate isoform-specific conclusions.

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